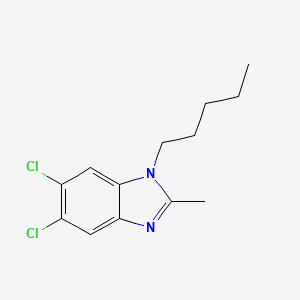
5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-2-methyl-1-pentyl-1H-benzimidazole: is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The presence of chlorine atoms at positions 5 and 6, along with a methyl group at position 2 and a pentyl group at position 1, makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method includes the reaction of 4,5-dichloro-1,2-phenylenediamine with 2-methylpentanal in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency of the synthesis. Solvent extraction and chromatographic techniques are often employed for the purification of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the chlorine atoms can yield the corresponding dechlorinated benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products:
Oxidation: Formation of 5,6-dichloro-2-formyl-1-pentyl-1H-benzimidazole.
Reduction: Formation of 2-methyl-1-pentyl-1H-benzimidazole.
Substitution: Formation of 5,6-diamino-2-methyl-1-pentyl-1H-benzimidazole.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology: In biological research, 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole is studied for its potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cell lines makes it a valuable compound for drug development.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent. Studies have shown that modifications to the benzimidazole core can enhance its bioactivity and selectivity towards cancer cells.
Industry: In the industrial sector, the compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for various applications, including the production of polymers and resins.
作用機序
The mechanism of action of 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and promoting oxidative stress.
類似化合物との比較
- 5,6-Dichloro-2-methyl-1H-benzimidazole
- 5,6-Dichloro-2-ethyl-1H-benzimidazole
- 5,6-Dichloro-2-methyl-1-propyl-1H-benzimidazole
Comparison: Compared to its analogs, 5,6-dichloro-2-methyl-1-pentyl-1H-benzimidazole exhibits unique properties due to the presence of the pentyl group This longer alkyl chain can influence the compound’s lipophilicity, solubility, and overall bioactivity
特性
分子式 |
C13H16Cl2N2 |
|---|---|
分子量 |
271.18 g/mol |
IUPAC名 |
5,6-dichloro-2-methyl-1-pentylbenzimidazole |
InChI |
InChI=1S/C13H16Cl2N2/c1-3-4-5-6-17-9(2)16-12-7-10(14)11(15)8-13(12)17/h7-8H,3-6H2,1-2H3 |
InChIキー |
ZJVZQTFOPUSPJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=NC2=CC(=C(C=C21)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethyl-N-[2-(pyridin-2-YL)ethyl]piperidin-4-amine; tris(maleic acid)](/img/structure/B12452627.png)
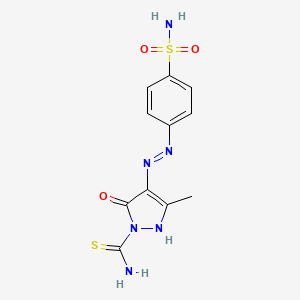
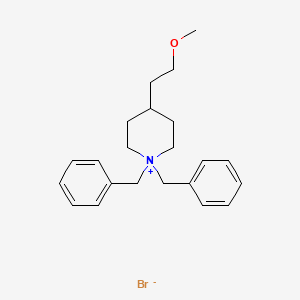
![2-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12452648.png)
![3-(2-Hydroxyethyl)-2-methyl-5-phenyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12452655.png)

![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452664.png)
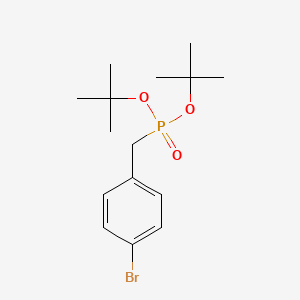
![1-[4-Amino-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B12452672.png)
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide](/img/structure/B12452673.png)
![4-[({3-[(3-Methylbutanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12452675.png)
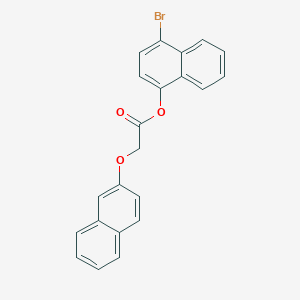

![2-hydroxy-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B12452703.png)
